molecular formula C18H16ClN3O3 B2485497 4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide CAS No. 689264-97-9

4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2485497
CAS No.: 689264-97-9
M. Wt: 357.79
InChI Key: IDLULDNPGFWZEL-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “4-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide” are currently unknown. The compound is structurally related to indole derivatives , which are known to interact with a variety of biological targets and exhibit diverse pharmacological activities . .

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to bind with high affinity to multiple receptors , which could potentially influence a variety of biological processes.

Biochemical Pathways

Indole derivatives, to which this compound is structurally related, are known to influence a variety of biological pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Pharmacokinetics

The compound’s molecular weight is 377.8 , which may influence its pharmacokinetic properties

Properties

IUPAC Name

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)14-6-7-15(19)17(11-14)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLULDNPGFWZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.